1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine
Overview
Description
The compound “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine” is a chemical compound. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic methods, including NMR, IR, and mass spectrometry. Unfortunately, specific information about the molecular structure of “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine” is not available in the search results .Chemical Reactions Analysis
The chemical reactions involving “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine” are not specified in the available resources .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, boiling point, melting point, and solubility. Unfortunately, specific information about the physical and chemical properties of “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine” is not available in the search results .Scientific Research Applications
Specific Scientific Field
The compound is used in the field of bio-imaging and as a fluorescent probe .
Comprehensive and Detailed Summary of the Application
Fluorescent probes are indispensable tools for a broad range of biological applications . They are sensitive, selective, non-toxic in detection and thus provided a new solution in biomedical, environmental monitoring, and food safety . This compound has been used as a “turn-on” fluorescent probe to detect fibrillar aggregates of the α-synuclein (αS) protein that are a hallmark of Parkinson’s disease (PD) .
Detailed Description of the Methods of Application or Experimental Procedures
The compound is used as a probe that shows selective binding to αS fibrils relative to soluble proteins in cell lysates and amyloid fibrils of tau and amyloid-β . The fluorescence properties, stability and corresponding application requirements should be considered in the synthesis process .
Thorough Summary of the Results or Outcomes Obtained
The probe demonstrated the diagnostic potential in selectively detecting αS fibrils amplified from PD with dementia (PDD) patient samples .
Safety And Hazards
Future Directions
The future directions for research on a compound depend on its potential applications in fields such as medicine, materials science, and environmental science. Unfortunately, specific information about the future directions for research on “1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine” is not available in the search results .
properties
IUPAC Name |
1-(3-bromo-4-fluorophenyl)sulfonyl-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15BrFNO2S/c1-9-4-6-15(7-5-9)18(16,17)10-2-3-12(14)11(13)8-10/h2-3,8-9H,4-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BFWXFOYRIVWSKB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15BrFNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((3-Bromo-4-fluorophenyl)sulfonyl)-4-methylpiperidine |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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